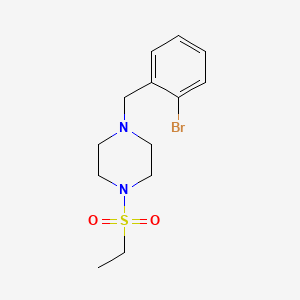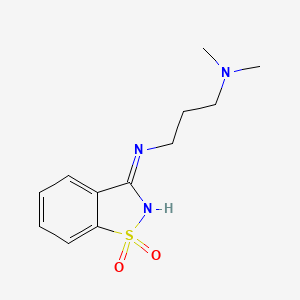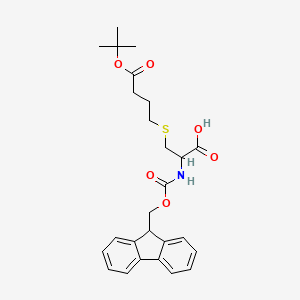![molecular formula C27H28N4O5 B12495798 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12495798.png)
Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperazine Ring: Starting with a benzylamine derivative, the piperazine ring is formed through cyclization reactions.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using reagents like nitric acid.
Coupling Reactions: The final compound is formed through coupling reactions, where the piperazine derivative is reacted with a benzoate ester under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to speed up the reaction.
Temperature Control: Maintaining specific temperatures to ensure the desired reaction pathway.
Purification: Techniques like recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors in the body.
Enzymes: Inhibition or activation of enzymes.
Pathways: Modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-(4-methylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate
- Ethyl 4-(4-phenylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate
Uniqueness
Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate is unique due to its specific structural features, such as the benzyl group on the piperazine ring and the nitro group on the phenyl ring, which may confer distinct biological activities and chemical properties.
Eigenschaften
Molekularformel |
C27H28N4O5 |
|---|---|
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
ethyl 4-(4-benzylpiperazin-1-yl)-3-[(3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H28N4O5/c1-2-36-27(33)22-11-12-25(30-15-13-29(14-16-30)19-20-7-4-3-5-8-20)24(18-22)28-26(32)21-9-6-10-23(17-21)31(34)35/h3-12,17-18H,2,13-16,19H2,1H3,(H,28,32) |
InChI-Schlüssel |
IESSMZCAHPMEHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-[2-(3-methoxyphenyl)acetamido]benzoic acid](/img/structure/B12495716.png)

![1,17-Dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12495741.png)
![2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12495743.png)
![3,4-dimethoxy-N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12495748.png)

![Ethyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495757.png)
![1-(4-Methoxyphenyl)-3-[4-(phenylcarbonyl)phenyl]urea](/img/structure/B12495759.png)
![N-(4-methoxyphenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12495766.png)

![2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12495777.png)
![2-(1H-indol-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12495781.png)


